molecular formula C11H14N2O5 B2488188 tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate CAS No. 171559-74-3

tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Cat. No. B2488188
Key on ui cas rn: 171559-74-3
M. Wt: 254.242
InChI Key: DWWAUQIESJGSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342504B1

Procedure details

2-Hydroxy-3-nitro-pyridine (75 g, 0.535 mole) and 1400 mL of anhydrous tetrahydrofuran were stirred at 0° C. using a mechanical stirrer. Lithium bis(trimethylsilyl)amide (1.0 M solution in tetrahydrofuran, 683.5 mL) was slowly added over 30 minutes. The deep brown reaction mixture was stirred for 30 additional minutes and then t-butyl bromoacetate (109.6 g, 0.561 mole) was slowly added over 30 minutes. The reaction mixture was warmed to 25° C. overnight. The organic solvents were removed under vacuum and the residue was dissolved in 2 liters of ethyl acetate and 500 mL of water. The organic phase was dried with magnesium sulfate, filtered and evaporated under vacuum. The residue was chromatographed on silica gel using a methylene chloride:ethanol gradient, 100:0 to 98:2, to yield 102.1 g (75 %) of the title compound as a yellow-orange solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
683.5 mL
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Br[CH2:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24]>O1CCCC1>[N+:8]([C:7]1[C:2](=[O:1])[N:3]([CH2:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
OC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
1400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
683.5 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
Quantity
109.6 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The deep brown reaction mixture was stirred for 30 additional minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 2 liters of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using a methylene chloride

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 102.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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